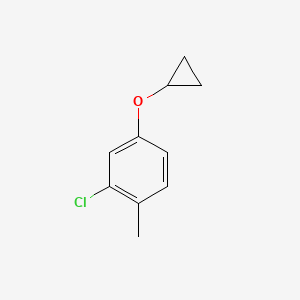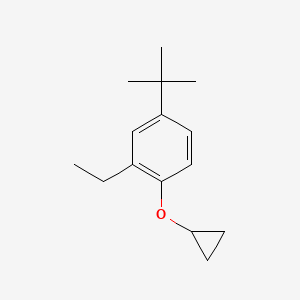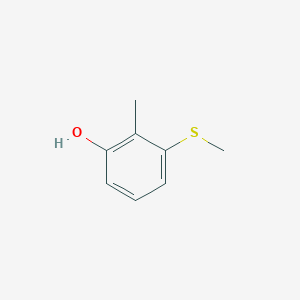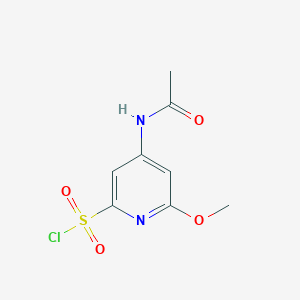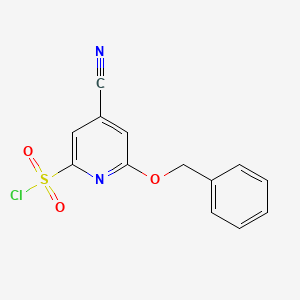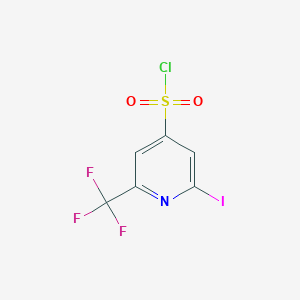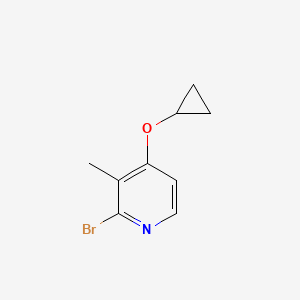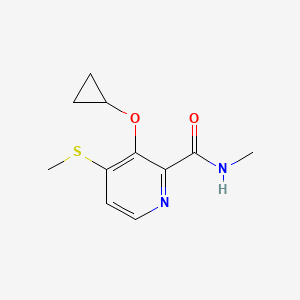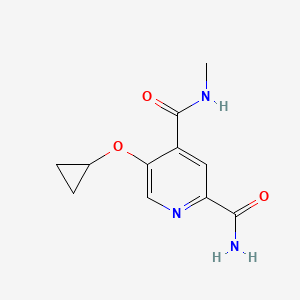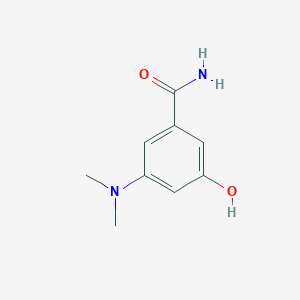
3-(Dimethylamino)-5-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-5-hydroxybenzamide is an organic compound that features a benzamide core substituted with a dimethylamino group at the 3-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-5-hydroxybenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Dimethylation: The amino group is methylated using dimethyl sulfate or methyl iodide in the presence of a base to form the dimethylamino group.
Hydroxylation: Finally, the hydroxyl group is introduced at the 5-position through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-5-hydroxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 3-(Dimethylamino)benzoic acid
- 5-Hydroxybenzamide
- 3-(Dimethylamino)-4-hydroxybenzamide
Comparison: 3-(Dimethylamino)-5-hydroxybenzamide is unique due to the specific positioning of the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 3-(Dimethylamino)benzoic acid, it has an additional hydroxyl group that enhances its reactivity and potential for hydrogen bonding. Compared to 5-Hydroxybenzamide, the presence of the dimethylamino group increases its solubility and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(dimethylamino)-5-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-3-6(9(10)13)4-8(12)5-7/h3-5,12H,1-2H3,(H2,10,13) |
Clave InChI |
WUXBRJVCAUZUTN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC(=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


